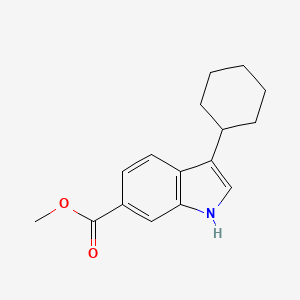









|
REACTION_CXSMILES
|
[CH:1]1([C:7]2[C:15]3[C:10](=[CH:11][C:12]([C:16]([O:18][CH3:19])=[O:17])=[CH:13][CH:14]=3)[NH:9][CH:8]=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.C1C=C[NH+]=CC=1.[Br:26][Br-]Br>C1COCC1.C(Cl)(Cl)Cl>[Br:26][C:8]1[NH:9][C:10]2[C:15]([C:7]=1[CH:1]1[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1)=[CH:14][CH:13]=[C:12]([C:16]([O:18][CH3:19])=[O:17])[CH:11]=2 |f:1.2|
|


|
Name
|
|
|
Quantity
|
4.65 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)C1=CNC2=CC(=CC=C12)C(=O)OC
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
|
Name
|
pyridinium bromide perbromide
|
|
Quantity
|
7.22 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Type
|
CUSTOM
|
|
Details
|
After stirring for 1.5 h at 0° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The solution was cooled in an ice bath
|
|
Type
|
WASH
|
|
Details
|
washed with 1M NaHSO3 (2×50 mL), saturated aqueous NaHCO3 (2×50 mL) and brine (50 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
After drying over Na2SO4
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
the residue crystallized from TBME-hexane
|
|
Type
|
FILTRATION
|
|
Details
|
The desired 2-bromoindole derivative was collected by filtration
|
|
Type
|
WASH
|
|
Details
|
washed with hexane
|
|
Type
|
CUSTOM
|
|
Details
|
dried (3.45 g)
|
|
Type
|
CUSTOM
|
|
Details
|
Evaporation of mother liquors
|
|
Type
|
CUSTOM
|
|
Details
|
gave a red solid that
|
|
Type
|
CUSTOM
|
|
Details
|
was purified by flash chromatography
|


Reaction Time |
1.5 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
BrC=1NC2=CC(=CC=C2C1C1CCCCC1)C(=O)OC
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 85% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |